ethyl 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)-4H-chromene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)-4H-chromene-2-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a benzothiazole moiety, a chromene ring, and a piperidine group, contributes to its distinctive chemical and biological properties.
Wirkmechanismus
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound likely interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby exerting an anti-inflammatory effect .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the formation of prostaglandins and thromboxanes from arachidonic acid . This disruption can lead to a decrease in inflammation and pain, as these substances are known to promote these responses .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation. By inhibiting COX enzymes, the compound reduces the production of inflammatory mediators, leading to decreased inflammation .
Vorbereitungsmethoden
The synthesis of ethyl 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)-4H-chromene-2-carboxylate involves multiple steps and various reaction conditions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Construction of the Chromene Ring: The chromene ring is typically formed via a cyclization reaction involving a phenol derivative and an aldehyde or ketone.
Introduction of the Piperidine Group: The piperidine group is introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the piperidine moiety.
Final Coupling and Esterification: The final step involves coupling the benzothiazole and chromene intermediates, followed by esterification to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts, microwave irradiation, or one-pot multicomponent reactions .
Analyse Chemischer Reaktionen
Ethyl 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)-4H-chromene-2-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)-4H-chromene-2-carboxylate can be compared with other benzothiazole and chromene derivatives:
Biologische Aktivität
Ethyl 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)-4H-chromene-2-carboxylate, commonly referred to as compound 1, is a synthetic derivative that integrates the chromone and benzothiazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer, antimicrobial, and neuroprotective domains.
Chemical Structure and Properties
The molecular formula of compound 1 is C24H24N2O3S, with a molecular weight of approximately 420.52 g/mol. The structure features a chromene backbone substituted with a benzothiazole ring and a piperidine moiety, which are known to enhance biological activity through various mechanisms.
Property | Value |
---|---|
Molecular Formula | C24H24N2O3S |
Molecular Weight | 420.52 g/mol |
CAS Number | 222716-34-9 |
Anticancer Activity
Recent studies have demonstrated that compound 1 exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays revealed that it has an IC50 value of approximately 2.5 µM against HeLa cells and similar efficacy against HCT116 cells, indicating potent antiproliferative properties.
Case Study: Anticancer Efficacy
In a study published in MDPI, compounds structurally related to compound 1 were tested for their ability to inhibit cell viability in different cancer models. The results showed that several derivatives had IC50 values below 5 µM, suggesting strong anticancer potential. Notably, compound 1's structure allows for effective interaction with cellular targets involved in proliferation and apoptosis pathways .
Antimicrobial Activity
Compound 1 has also been evaluated for its antimicrobial properties. The presence of the benzothiazole moiety is particularly noteworthy as it has been associated with enhanced antibacterial activity against various pathogens.
Antimicrobial Testing Results
In comparative studies, derivatives of benzothiazole have shown promising results against gram-positive and gram-negative bacteria. Compound 1 was found to exhibit comparable activity to standard antibiotics like norfloxacin, highlighting its potential as an antimicrobial agent .
Neuroprotective Effects
The dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO) by compounds similar to compound 1 suggests its potential use in treating neurodegenerative diseases such as Alzheimer's. The structural features of compound 1 facilitate its ability to cross the blood-brain barrier, making it a candidate for further investigation in neuroprotection .
Structure-Activity Relationship (SAR)
The biological activity of compound 1 can be attributed to specific structural features:
- Benzothiazole Moiety : Enhances interaction with biological targets due to its electron-withdrawing properties.
- Piperidine Ring : Contributes to improved solubility and bioavailability.
- Hydroxyl Group : Plays a crucial role in modulating interactions with enzymes and receptors.
Summary of SAR Findings
Structural Feature | Contribution to Activity |
---|---|
Benzothiazole Moiety | Enhances target interaction |
Piperidine Ring | Increases solubility and bioavailability |
Hydroxyl Group | Modulates enzyme/receptor interactions |
Eigenschaften
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)chromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5S/c1-3-16-14-17-23(31)21(26-28-19-10-6-7-11-20(19)35-26)25(27(32)33-4-2)34-24(17)18(22(16)30)15-29-12-8-5-9-13-29/h6-7,10-11,14,30H,3-5,8-9,12-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZAXVOFLUKLIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC(=C(C2=O)C4=NC5=CC=CC=C5S4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.